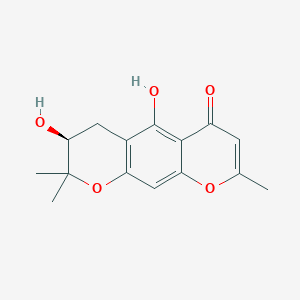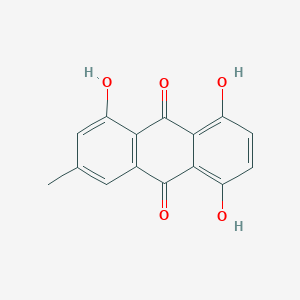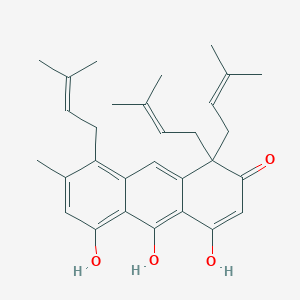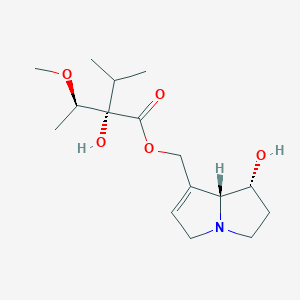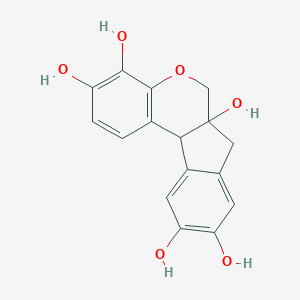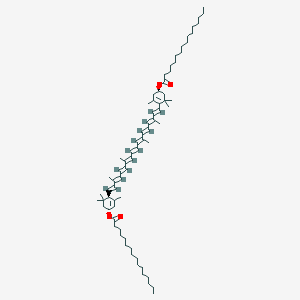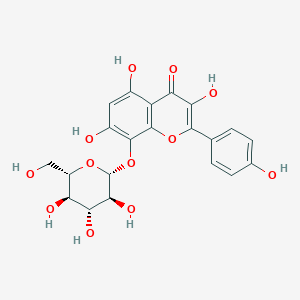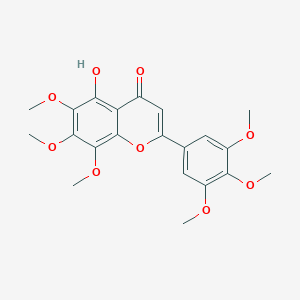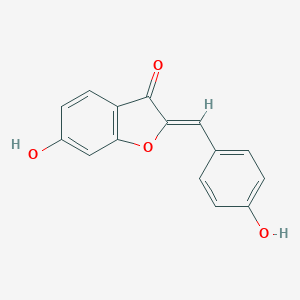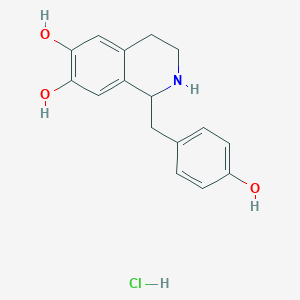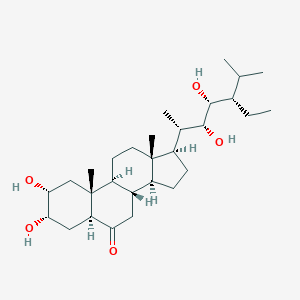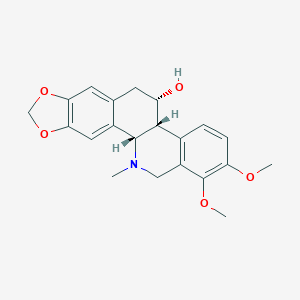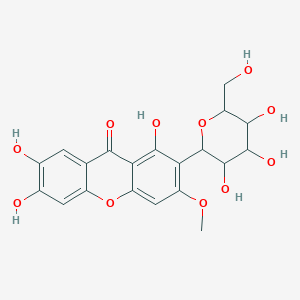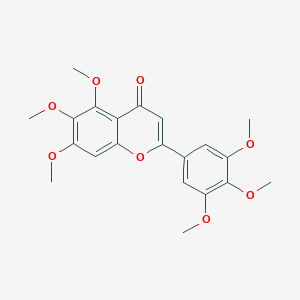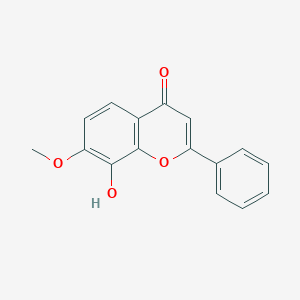
8-Hydroxy-7-methoxyflavone
Descripción general
Descripción
8-Hydroxy-7-methoxyflavone is a monomethoxyflavone and a monohydroxyflavone . It has a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol . The IUPAC name for this compound is 8-hydroxy-7-methoxy-2-phenylchromen-4-one .
Molecular Structure Analysis
The InChI string for 8-Hydroxy-7-methoxyflavone is InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3 . The Canonical SMILES string is COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O .Physical And Chemical Properties Analysis
8-Hydroxy-7-methoxyflavone has a topological polar surface area of 55.8 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 268.07355886 g/mol .Aplicaciones Científicas De Investigación
Biotechnological Production and Antioxidant Activity : A study described the biotechnological production of 7-hydroxy-8-methoxyflavone, a derivative of 8-Hydroxy-7-methoxyflavone, using an O-methyltransferase from Streptomyces peucetius. This compound exhibited cytoprotective and antioxidant effects, suggesting its potential application in enhancing the stability and solubility of flavonoids for pharmaceutical uses (Koirala et al., 2014).
Antiviral Activities : Research on 4'-Hydroxy-3-methoxyflavones, closely related to 8-Hydroxy-7-methoxyflavone, revealed significant antiviral activities against picornaviruses such as poliomyelitis and rhinoviruses. The structural requirements for high antiviral activity were identified, contributing to the development of potent antiviral agents (De Meyer et al., 1991).
Microbial Metabolism : A study investigated the microbial metabolism of various methoxyflavones, including 8-Hydroxy-7-methoxyflavone, by different microorganisms. The metabolites produced, such as 7-hydroxy-8-methoxyflavone, were identified, providing insight into the microbial transformation of flavonoids (Herath et al., 2009).
Anti-Tobacco Mosaic Virus Activity : Two new flavones structurally related to 8-Hydroxy-7-methoxyflavone were isolated from Cassia pumila. These compounds demonstrated potential anti-Tobacco mosaic virus (anti-TMV) activities, highlighting the potential of methoxyflavones in plant virus control (Kong et al., 2018).
Antinociceptive Effect : A study on 7-methoxyflavone, closely related to 8-Hydroxy-7-methoxyflavone, demonstrated its antinociceptive effect in mice. The compound reduced pain responses in various nociception models, suggesting its potential application in pain management (Silva et al., 2013).
Biotransformation by Intestinal Bacteria : A study on the biotransformation of polymethoxyflavones (PMFs) by human intestinal bacteria revealed that Blautia sp. MRG-PMF1 can metabolize various PMFs, including derivatives of 8-Hydroxy-7-methoxyflavone, into demethylated flavones. This finding expands our understanding of flavonoid metabolism in the human intestine and may lead to the discovery of novel bioactive compounds (Kim et al., 2014).
Direcciones Futuras
Flavone has been proved as a promising scaffold for the development of a novel drug against dengue fever . The structure–activity relationship study of flavones on the anti-dengue activity remains mostly limited to the natural-occurring analogs . This study emphasizes the great potential of flavone as a core structure for further development as a novel anti-dengue agent in the future .
Propiedades
IUPAC Name |
8-hydroxy-7-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFKWMXGTOJNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350269 | |
| Record name | 8-hydroxy-7-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-7-methoxyflavone | |
CAS RN |
40316-76-5 | |
| Record name | 8-hydroxy-7-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



